Eudragit RS

説明

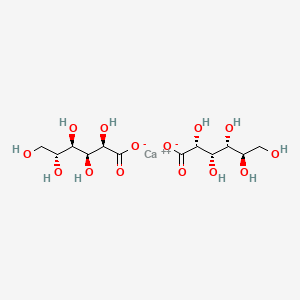

Eudragit RS, also known as this compound, is a useful research compound. Its molecular formula is C19H34ClNO6 and its molecular weight is 407.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

腸溶コーティングと消化管ターゲティング

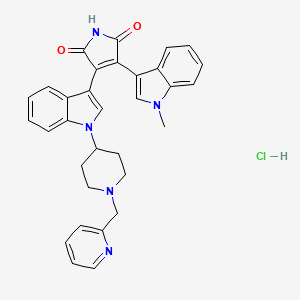

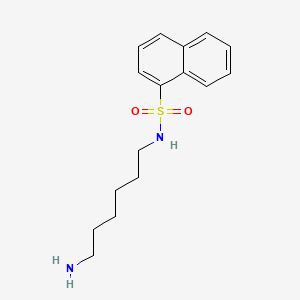

Eudragit RS: は、胃の酸性環境に耐えることができるため、腸溶コーティングに広く使用されています。この特性により、薬物は腸のより中性のpHで放出され、酸に不安定な薬物または胃の粘膜を刺激する可能性のある薬物にとって有益です。 また、消化管の特定の部分に薬物をターゲティングするためにも使用されます {svg_1}.

制御された薬物放出

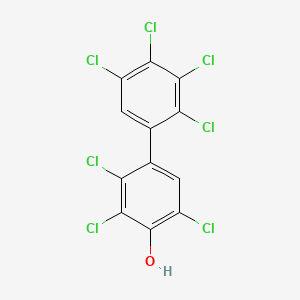

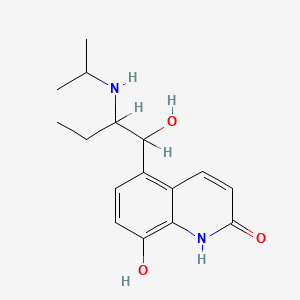

This compound は、第4級アンモニウム基により、pH非依存性の放出プロファイルを提供し、制御された薬物放出製剤に最適な選択肢となっています。 これは、時間の経過とともに持続的な放出を必要とする薬剤を作成するのに特に役立ち、血流中の薬物濃度を一定に維持するのに役立ちます {svg_2}.

ホットメルト押出と3Dプリント

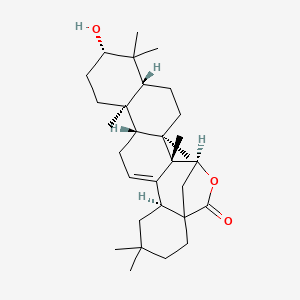

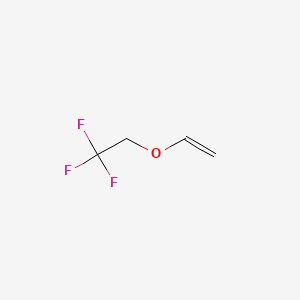

This compound: の熱可塑性特性により、ホットメルト押出と3Dプリントプロセスで人気となっています。 これらの革新的な製造技術により、有効成分の放出特性を正確に制御した複雑な薬物送達システムを作成できます {svg_3}.

眼内薬物送達

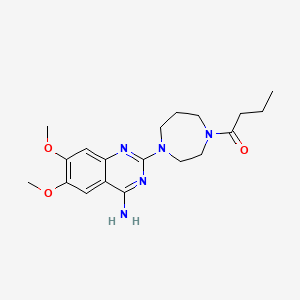

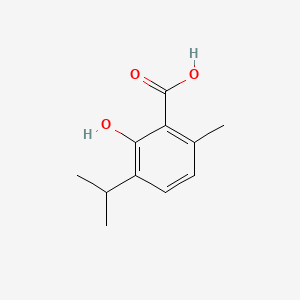

眼内薬物送達分野では、This compound がハイドロゲル製剤に使用されてきました。 これらのハイドロゲルは、眼の結膜に付着するように設計されており、生体適合性と構造強度を提供し、これはタンパク質の持続的な放出と長期的な治療効果に不可欠です {svg_4}.

味覚マスキング

This compound: は、味覚マスキングアプリケーションにも使用されています。 有効成分の周りにバリアを形成する能力により、特定の薬物の不快な味を隠すのに役立ち、特に小児や高齢者の人々で患者のコンプライアンスを向上させます {svg_5}.

ナノ粒子形成

最後に、This compound はナノ粒子の形成に使用されています。これらのナノ粒子は、DNAプラスミドなどの治療薬でロードして、標的送達を促進し、自己免疫疾患を防ぐことができます。 このアプリケーションは、This compound の高度な薬物送達と個別化医療における可能性を示しています {svg_6}.

作用機序

Target of Action

Eudragit RS is a type of polymethacrylate that is widely used in pharmaceutics for the development of modified drug delivery systems . The primary targets of this compound are the gastrointestinal system, where it is used for enteric coating, precise temporal release, and targeting .

Mode of Action

This compound interacts with its targets primarily through its properties of solubility and swelling . It is insoluble and swells in a pH-independent manner . This compound polymers with low permeability are often used in combination with Eudragit RL polymers with high permeability at different ratios to create the specific target permeability and thus the desired rate of intestinal absorption .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to drug delivery. By controlling the delivery of bioactive molecules locally and the release rate, this compound can enhance drug efficacy . For instance, nanoparticles with positive charge and nanometric size interact with physiological membranes to enhance drug efficacy .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily related to its role in drug delivery. As a component of drug delivery systems, this compound can influence the bioavailability of drugs by controlling their release and absorption in the gastrointestinal system .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to control drug release. For instance, it can enable the sustained release of drugs in simulated vaginal fluid for up to five days . Moreover, it can enhance the interaction of nanocarriers with the skin and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the swelling and solubility properties of this compound . Additionally, the physical properties of the environment, such as temperature and humidity, can also influence the performance of this compound in drug delivery systems .

将来の方向性

The versatility of Eudragit RS, combined with decades of technical expertise, can be leveraged to create enabling formulation solutions including once-per-day dosing . It can also be used in innovative technologies like hot melt extrusion (HME) and 3D printing . The development of this compound-based nanoparticles for topical application is also a promising area of research .

生化学分析

Biochemical Properties

Eudragit RS plays a crucial role in biochemical reactions, particularly in drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules to modulate the release of active pharmaceutical ingredients. The quaternary ammonium groups in this compound can form ionic bonds with negatively charged biomolecules, such as proteins and enzymes, affecting their activity and stability. These interactions are essential for the controlled release and targeted delivery of drugs .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the release of drugs in a controlled manner, ensuring that the active ingredients reach their target cells at the desired concentration and time. This controlled release can impact cell signaling pathways by providing a sustained stimulus, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The quaternary ammonium groups in this compound can bind to negatively charged sites on proteins and enzymes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, as the controlled release of drugs can provide a sustained stimulus to the target cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is known for its stability, which ensures that it maintains its integrity and functionality over extended periods. Over time, it can undergo degradation, leading to changes in its effects on cellular function. Long-term studies have shown that this compound can provide sustained drug release, maintaining its efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can provide controlled and sustained drug release without causing adverse effects. At higher doses, it may lead to toxic or adverse effects, such as inflammation or tissue damage. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate drug release. It can affect metabolic flux and metabolite levels by providing a sustained release of active ingredients, ensuring that the drugs are metabolized at a controlled rate. This controlled metabolism is essential for maintaining the therapeutic efficacy of the drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions ensure that this compound reaches its target sites, where it can exert its effects. The localization and accumulation of this compound within specific tissues are crucial for its functionality in drug delivery systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cells, where it can exert its activity. The localization of this compound within subcellular compartments is essential for its role in controlled drug release and targeted delivery .

特性

IUPAC Name |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXVSUSRJXIJHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33434-24-1 | |

| Record name | Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33434-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33434-24-1 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is Eudragit RS compatible with hydrophilic polymers like polyethylene glycol (PEG)?

A1: Yes, this compound can be blended with polyethylene glycol (PEG) to modify its properties. Research has shown that adding PEG 3400 or PEG 20,000 at a 10% concentration can alter the surface parameters of this compound films. [] Similarly, for PEG 6000 and PEG 14,000, the critical concentration for surface modification was found to be between 10% and 20%. []

Q2: How does the addition of citric acid monohydrate affect this compound during hot-melt extrusion?

A2: Citric acid monohydrate acts as an effective plasticizer for this compound PO during hot-melt extrusion. [] Its incorporation facilitates the extrusion process and enhances the flexibility of this compound PO films. []

Q3: Can this compound be blended with other polymers to create sustained-release formulations?

A3: Yes, this compound can be combined with other polymers to fine-tune drug release profiles. For instance, blending this compound with Eudragit RL allows for the creation of matrix tablets with varying release characteristics. [] This blend leverages the properties of both polymers, leading to tailored drug release. [, ]

Q4: How does the incorporation of aluminum tristearate affect the properties of this compound microcapsules?

A4: Studies show that aluminum tristearate plays a crucial role in the formation and properties of this compound microcapsules. It is thought to reduce the phase tension between the microcapsules and the liquid paraffin used during preparation. [] This results in more uniform and free-flowing microcapsules. []

Q5: Does the pH of the dissolution medium affect drug release from this compound microcapsules?

A5: Studies have shown that drug release from this compound and RL microcapsules is largely independent of the pH of the dissolution medium. [] This pH-independent release is a valuable characteristic for drugs that exhibit variable solubility or stability in different pH environments.

Q6: How does the molecular weight of PEG affect drug release from this compound films?

A6: The molecular weight of PEG significantly influences drug release from this compound films. [] At low drug loads, films containing lower molecular weight PEG, such as PEG 1500, exhibited higher drug release rates compared to those with higher molecular weight PEG like PEG 4000. []

Q7: Can the particle size of drug-loaded this compound microcapsules influence drug release?

A7: Yes, particle size plays a role in drug release. Smaller particle sizes generally lead to a larger surface area, which can potentially increase the rate of drug release from this compound microcapsules. []

Q8: What makes this compound suitable for colon-targeted drug delivery?

A8: this compound, due to its pH-independent solubility, can be used in conjunction with pH-dependent polymers like Eudragit S to create colon-targeted delivery systems. [] The this compound layer provides sustained release in the upper gastrointestinal tract, while the Eudragit S coating ensures drug release in the colon's higher pH environment. []

Q9: Can this compound be used to prepare sustained-release formulations of water-soluble drugs?

A9: Yes, this compound has been successfully used to prepare sustained-release formulations of water-soluble drugs. [] Its ability to control drug release makes it a suitable carrier for such applications, potentially improving patient compliance by reducing dosing frequency.

Q10: What are the advantages of using this compound in transdermal therapeutic systems (TTS)?

A10: this compound has shown potential in transdermal drug delivery due to its film-forming properties. [] It can be used to create transdermal patches for controlled drug delivery through the skin, offering a non-invasive alternative to oral administration.

Q11: How can the drug release profile from this compound matrix tablets be modified?

A11: The drug release from this compound matrix tablets can be modified by adjusting the polymer ratio, incorporating hydrophilic additives, and controlling the tablet's compression force during manufacturing. [] These factors influence the tablet's porosity and drug diffusion characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)